molecular formula C23H20N4O5S B10862409 methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10862409
M. Wt: 464.5 g/mol
InChI Key: DHVDFNQORSVVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound that features a unique structure combining benzodioxole, benzothiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole and benzothiazole derivatives, which are then coupled through various condensation reactions. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its unique combination of benzodioxole, benzothiazole, and pyrazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 2-[4-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C23H20N4O5S/c1-13(24-11-14-7-8-17-18(9-14)32-12-31-17)21-16(10-20(28)30-2)26-27(22(21)29)23-25-15-5-3-4-6-19(15)33-23/h3-9,26H,10-12H2,1-2H3

InChI Key

DHVDFNQORSVVTN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC2=C(C=C1)OCO2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.